Limonene oxide, cis-
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Overview
Description
(+)-trans-Limonene 1,2-epoxide is a monoterpene epoxide derived from limonene, a naturally occurring compound found in the oils of citrus fruits. This compound is characterized by its epoxide functional group, which is a three-membered cyclic ether. The presence of this epoxide ring makes (+)-trans-Limonene 1,2-epoxide a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (+)-trans-Limonene 1,2-epoxide is through the epoxidation of limonene using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like chloroform at low temperatures . Another method involves the use of hydrogen peroxide and a tungsten-based catalyst in a solvent-free environment, achieving high selectivity and conversion rates .
Industrial Production Methods
Industrial production of (+)-trans-Limonene 1,2-epoxide often employs environmentally friendly processes. For example, the use of hydrogen peroxide as an oxidant in the presence of a tungsten-based catalyst allows for a solvent-free epoxidation process with high efficiency .
Chemical Reactions Analysis
Types of Reactions
(+)-trans-Limonene 1,2-epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened to form diols under acidic or basic conditions.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Acidic Conditions: Epoxide ring opening with aqueous acid to form trans-diols.
Basic Conditions: Epoxide ring opening with bases to form alcohols.
Major Products Formed
Diols: Formed through the hydrolysis of the epoxide ring.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
(+)-trans-Limonene 1,2-epoxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and cytotoxic activities.
Medicine: Investigated for its potential use in drug delivery systems, such as solid lipid nanoparticles.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (+)-trans-Limonene 1,2-epoxide involves its interaction with enzymes such as limonene-1,2-epoxide hydrolase. This enzyme catalyzes the hydrolysis of the epoxide ring to form diols. The reaction proceeds through a concerted mechanism involving nucleophilic attack by a water molecule and protonation of the epoxide ring . Key residues such as Asp132 and Arg99 play crucial roles in this process .
Comparison with Similar Compounds
(+)-trans-Limonene 1,2-epoxide can be compared with other similar compounds such as:
cis-Limonene 1,2-epoxide: Another stereoisomer of limonene epoxide with different stereochemistry.
Limonene 8,9-epoxide: An epoxide formed at a different position on the limonene molecule.
Other Monoterpene Epoxides: Compounds like pinene oxide and myrcene oxide, which share similar structural features but differ in their specific chemical properties and applications.
The uniqueness of (+)-trans-Limonene 1,2-epoxide lies in its specific stereochemistry and the resulting differences in reactivity and applications compared to its isomers and other monoterpene epoxides .
Properties
Molecular Formula |
C10H16O |
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Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10+/m1/s1 |
InChI Key |
CCEFMUBVSUDRLG-FIBVVXLUSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2(C(C1)O2)C |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C |
Origin of Product |
United States |
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